molecular formula C15H16N4O6 B7110179 N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide

Cat. No.: B7110179
M. Wt: 348.31 g/mol
InChI Key: GAHVWLJIYSUSQX-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a propan-2-yl group and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c1-8(2)18-7-10(14(22)17-15(18)23)6-16-13(21)9-3-4-12(20)11(5-9)19(24)25/h3-5,7-8,20H,6H2,1-2H3,(H,16,21)(H,17,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHVWLJIYSUSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)CNC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxybenzamide
  • N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-3-nitrobenzamide

Uniqueness

N-[(2,4-dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]-4-hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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